molecular formula C3H7N5O3 B1458724 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate CAS No. 817177-66-5

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate

Cat. No.: B1458724
CAS No.: 817177-66-5
M. Wt: 161.12 g/mol
InChI Key: MJVRCMNTQOWYAH-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is an organic compound with significant applications in various fields of science and industry. It is a white crystalline solid that is soluble in water and methanol. This compound is known for its ionic nature and is often used as a catalyst or ligand in organic synthesis .

Biochemical Analysis

Biochemical Properties

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as nitrate reductase. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering the cellular redox state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases, thereby affecting the cellular redox balance. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, this compound can cause toxic or adverse effects, including oxidative damage and impaired cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism, such as nitrate reductase and nitrite reductase. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be actively transported into mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate typically involves the reaction of 4-amino-1-methyl-1,2,4-triazole with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The mixture is usually refluxed for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRCMNTQOWYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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